
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes N-methylation to form N-methylpiperidine.
Hydroxylation: The N-methylpiperidine is then hydroxylated at the 4-position to introduce the hydroxyl group.
Carboxylation: Finally, the compound undergoes carboxylation at the 2 and 6 positions to form the dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-1-methylpiperidine-2,6-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-1-methylpiperidine-2,6-dimethanol.
Substitution: Formation of 4-chloro-1-methylpiperidine-2,6-dicarboxylic acid.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypyridine-2,6-dicarboxylic acid: Similar structure but lacks the methyl group.
4-Hydroxy-2,6-dicarboxypiperidine: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
802828-65-5 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-hydroxy-1-methylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h4-6,10H,2-3H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
RVMZHNCTRMMUOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(CC1C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


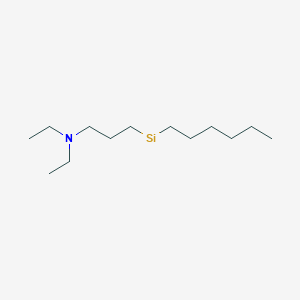

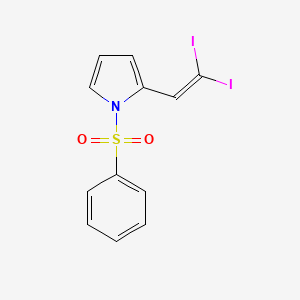
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
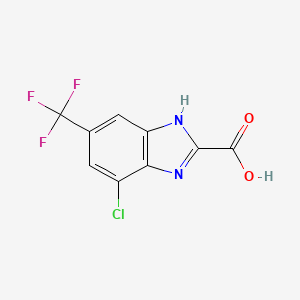
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
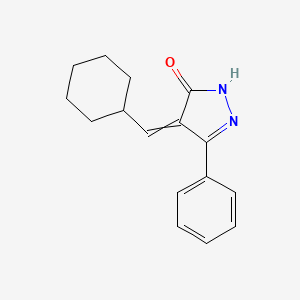
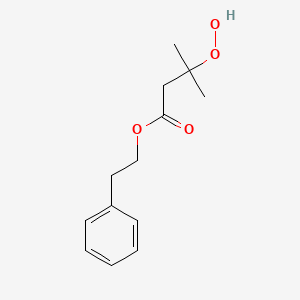
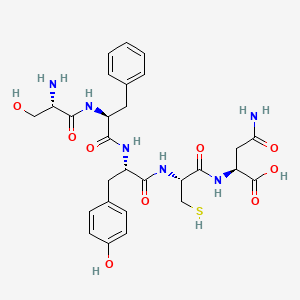
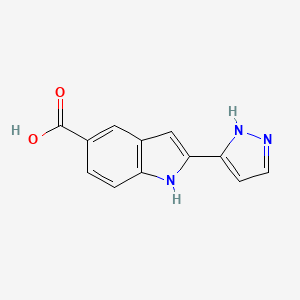
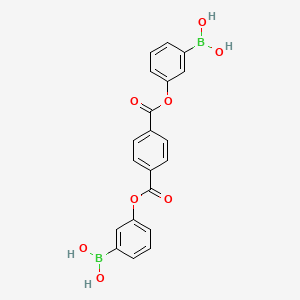
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
